Iron silicide (FeSi)

Descripción general

Descripción

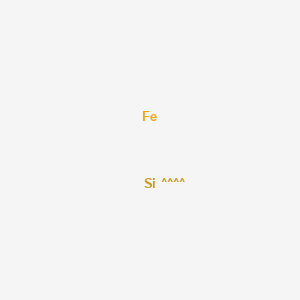

Iron Silicide (FeSi) is an intermetallic compound, a silicide of iron that occurs in nature as the rare mineral naquite . It is a narrow-bandgap semiconductor with a room-temperature electrical resistivity of around 10 kΩ·cm and unusual magnetic properties at low temperatures .

Synthesis Analysis

Iron silicide (Fe3Si and FeSi) particles have been selectively synthesized through a solid-state reaction route. The reactions are carried out at 650 °C in a stainless steel autoclave using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .

Molecular Structure Analysis

FeSi has a cubic crystal lattice with no inversion center; therefore its magnetic structure is helical, with right-hand and left-handed chiralities . At high temperatures, the crystal structure of iron silicide is a face-centered cubic structure (FeSi), in which the Fe and Si atoms occupy the vertex and face-centered positions of the face-centered cubic lattice, respectively .

Chemical Reactions Analysis

Iron silicide (Fe3Si and FeSi) particles have been selectively synthesized through a solid-state reaction route. The reactions are carried out at 650 °C in a stainless steel autoclave using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .

Physical And Chemical Properties Analysis

FeSi is a narrow-bandgap semiconductor with a room-temperature electrical resistivity of around 10 kΩ·cm . It has unusual magnetic properties at low temperatures .

Aplicaciones Científicas De Investigación

Magnetic Properties Research

Specific Scientific Field

Application Summary

Iron silicide (Fe3Si and FeSi) particles have been selectively synthesized for the study of their magnetic properties .

Methods of Application

The particles were synthesized through a solid-state reaction route. The reactions were carried out at 650 °C in a stainless steel autoclave using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .

Results or Outcomes

The experimental results showed that active metals are an important factor influencing the phase of the products. In addition, the magnetic properties of the products have been investigated .

Photothermal Cancer Therapy

Specific Scientific Field

Biomedical Engineering and Cancer Therapy

Application Summary

Mesoporous, magnetic, and biodegradable iron silicide nanoparticles (FeSi NPs) have been synthesized for application in photothermal therapy (PTT) for cancer .

Methods of Application

A simple green method of magnesiothermic co-reduction was developed for the synthesis of the nanoparticles. The process started from biogenic tabasheer extracted from bamboo and Fe2O3 .

Results or Outcomes

The resultant FeSi NPs exhibited excellent optical absorption with a photothermal conversion efficiency of 76.2%, indicating good photothermal performance. The weight extinction coefficient was measured to be 13.3 L g−1 cm−1 at 1064 nm (second near-infrared window, NIR-II). In vivo results on mice showed efficient suppression of tumor growth by photothermal treatment with FeSi NPs .

Microelectronics and Spintronics

Specific Scientific Field

Microelectronics and Spintronics

Application Summary

Transition metal silicides, including iron silicides, have been promising for a wide range of applications including microelectronic transistors and spintronic devices .

Methods of Application

The specific methods of application can vary widely depending on the specific device or system being developed. However, it often involves the deposition of thin films of the silicide onto a substrate, followed by annealing to induce crystallization .

Results or Outcomes

The use of iron silicides in these applications can lead to devices with improved performance characteristics, such as higher speed, lower power consumption, and greater reliability .

Solar Cell Research

Specific Scientific Field

Renewable Energy and Material Science

Application Summary

Iron silicide (FeSi) has been studied for its potential use in solar cells .

Methods of Application

The research involves adjusting the thickness of a layer of cadmium telluride (CdTe) in a solar cell and studying the effects of adding and removing extra absorber FeSi .

Results or Outcomes

The specific outcomes of this research are not detailed in the source, but the goal is to improve the efficiency and performance of solar cells .

Geogenic and Cosmic Research

Specific Scientific Field

Application Summary

Iron silicides, including FeSi, have been found in various geogenic, impact-induced, and extraterrestrial contexts .

Methods of Application

The study of these iron silicides involves various methods, including spectroscopic analysis and electron microscopy, to determine their morphological characteristics and composition .

Results or Outcomes

The research has led to a better understanding of the formation, differentiation, mixing, persistence, and decomposition of these rare mineral forms, as well as their association with paragenetic minerals .

Thin Film Coatings

Specific Scientific Field

Application Summary

Iron silicides have been used in the formation of thin film coatings .

Methods of Application

The specific methods of application can vary widely depending on the specific coating or system being developed. However, it often involves the deposition of thin films of the silicide onto a substrate .

Results or Outcomes

The use of iron silicides in these applications can lead to coatings with improved performance characteristics .

Safety And Hazards

Direcciones Futuras

Recent studies have focused on the ability to synthesize iron silicides in such a way to obtain a significant effect of spin polarization . The high value of the polarization spin for the fcc and bcc structures is due to the contribution of the high amount of Fe atoms above the Si atoms, which is reflected in an increase in the magnetic moment . This raises the prospect of enhancing the Tc of LaFeSiH by reducing its carrier concentration through appropriate chemical substitutions .

Propiedades

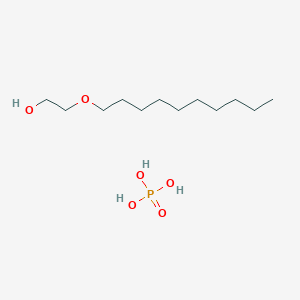

IUPAC Name |

silanidylidyneiron(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Si/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWDZWXHBYTMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

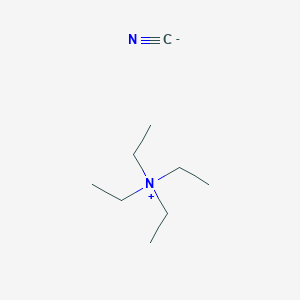

[Si-]#[Fe+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892426 | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron silicide (FeSi) | |

CAS RN |

12022-95-6 | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | iron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)